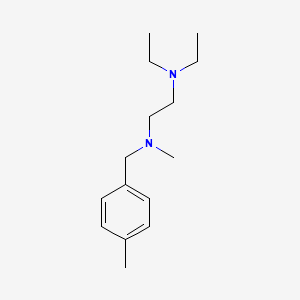
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-84, is a synthetic compound that belongs to the family of isoxazolecarboxamides. It has been widely used in scientific research due to its unique chemical structure and potential pharmacological properties. In
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that it may act on different ion channels and receptors in the nervous system, including the GABA-A receptor, the glycine receptor, and the NMDA receptor. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission in the brain. It has also been shown to inhibit the activity of voltage-gated sodium channels, leading to a decrease in the generation of action potentials in neurons. Additionally, it has been shown to have analgesic and anti-inflammatory effects, which may be mediated by its effects on different ion channels and receptors in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. It has also been shown to have potential pharmacological properties, making it a useful tool for studying different biological processes. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on different ion channels and receptors in the nervous system.
Orientations Futures
There are several future directions for the study of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide. One direction is to further investigate its mechanism of action and its effects on different ion channels and receptors in the nervous system. Another direction is to explore its potential therapeutic applications, including its potential use as an anticonvulsant, analgesic, or anti-inflammatory agent. Additionally, it may be useful to develop new analogs of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide with improved pharmacological properties and fewer off-target effects.
Méthodes De Synthèse
The synthesis of N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide is a complex process that involves several steps. The first step is the preparation of 4-iodoaniline by reacting aniline with iodine in the presence of hydrochloric acid. The second step involves the preparation of 5-methylisoxazole-3-carboxylic acid by reacting 3-methyl-1,2-oxazole with chloroacetic acid in the presence of sodium hydroxide. The final step is the coupling of 4-iodoaniline and 5-methylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide.
Applications De Recherche Scientifique
N-(4-iodophenyl)-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to have potential pharmacological properties, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been used as a probe to study the function of different ion channels and receptors in the nervous system.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)11(15)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDWYOLAOILRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)
![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5752812.png)

![5-(2-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B5752826.png)
![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)




![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)


![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)
![2-{[2-(2-phenylethyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5752892.png)